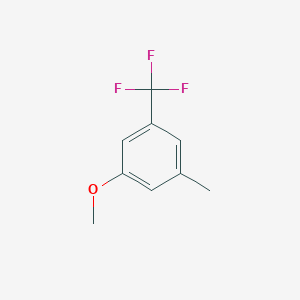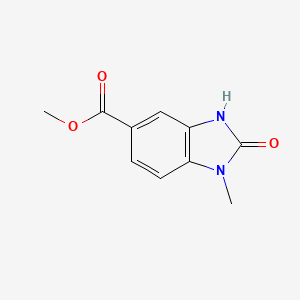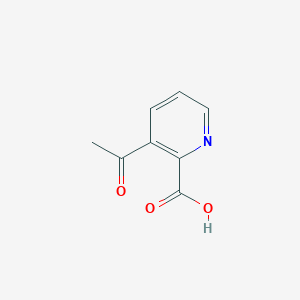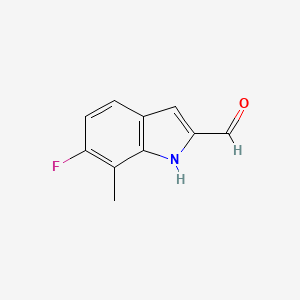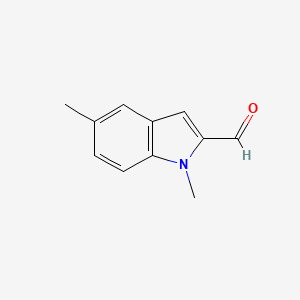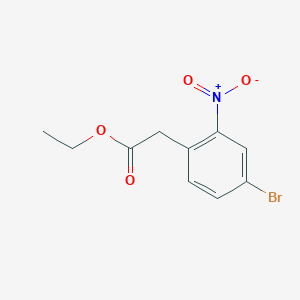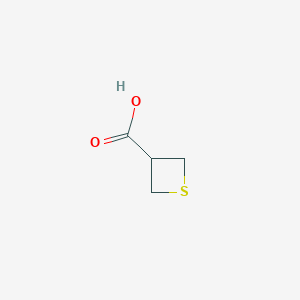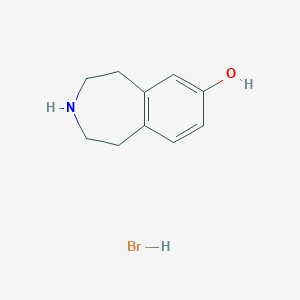
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide
概要
説明
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring. This compound is often used in research settings due to its unique structural properties and potential biological activities.
生化学分析
Biochemical Properties
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels . This interaction is crucial as GIRK channels are involved in regulating neuronal excitability and heart rate. The compound’s ability to block these channels suggests its potential use in neurological and cardiovascular research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit endogenous GIRK currents induced by somatostatin or D3 dopamine receptors in AtT-20 cells . This inhibition affects the overall cellular excitability and can have downstream effects on various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to D1 dopamine receptors and inhibits GIRK channels . The compound’s structure allows it to fit into the binding sites of these receptors and channels, blocking their normal function. This inhibition can lead to changes in gene expression and cellular activity, highlighting its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 250-254°C . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of GIRK channels, which may result in altered cellular excitability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GIRK channels without causing significant toxicity . At higher doses, it can lead to adverse effects such as altered heart rate and neuronal excitability. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and toxicity, making it essential to understand these interactions for safe and effective use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its intended site of action, enhancing its efficacy and reducing potential off-target effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-allylaniline as a starting material, which undergoes intramolecular hydroaminomethylation catalyzed by ionic diamine rhodium complexes . This reaction proceeds via initial hydroformylation followed by reductive amination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Bulgaramine: An alkaloid with structural similarity to 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide.
Isopavine: Another alkaloid with a similar structure.
Kenpaullone: A compound with a related benzazepine structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its potential biological activities also set it apart from other similar compounds.
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHLVMZDODRYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36132-99-7 | |
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
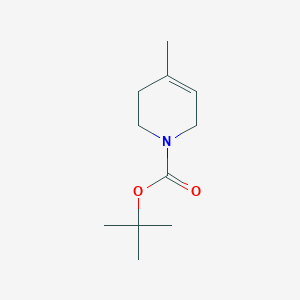
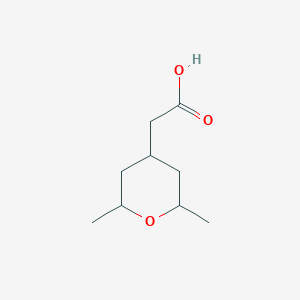
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
